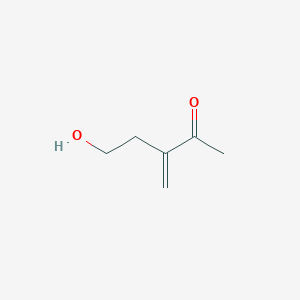

5-Hydroxy-3-methylidenepentan-2-one

Description

Contextualization within α,β-Unsaturated Ketone Frameworks

The core of 5-Hydroxy-3-methylidenepentan-2-one's reactivity lies in its classification as an α,β-unsaturated ketone. wikipedia.org This structural motif consists of a carbonyl group conjugated with an alkene. This conjugation is not merely a structural feature but has profound implications for the molecule's electronic properties and reactivity. The delocalization of π-electrons across the O=C–C=C system results in a redistribution of electron density.

Specifically, the electronegative oxygen atom of the carbonyl group withdraws electron density from the β-carbon of the alkene, rendering it electrophilic. libretexts.org This electronic communication between the functional groups means that nucleophiles can attack not only the carbonyl carbon (a 1,2-addition) but also the β-carbon (a 1,4-conjugate addition). libretexts.orgpressbooks.pub The outcome of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium dialkylcuprates), preferentially undergo 1,4-addition. libretexts.org

Analysis of Multifunctional Group Interactions (Ketone, Alkene, Hydroxyl)

The presence of a ketone, an alkene, and a hydroxyl group within the same molecule gives rise to complex intramolecular and intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the ketone's carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.

The reactivity of each functional group can be influenced by the others:

Ketone: The carbonyl group is a site for nucleophilic attack and can be reduced to a secondary alcohol or be a handle for forming new carbon-carbon bonds via reactions like the Wittig or Grignard reactions.

Alkene: The double bond can undergo electrophilic addition reactions, be hydrogenated, or participate in cycloaddition reactions. Its reactivity is modified by the adjacent carbonyl group.

Hydroxyl: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for substitution reactions.

The interplay between these groups allows for a rich and varied chemistry, where the reaction at one site can be directed or influenced by the presence of the others.

Potential Significance as a Synthetic Intermediate

Molecules containing multiple functional groups, like this compound, are valuable as intermediates in the synthesis of more complex molecules. The distinct reactivity of each functional group allows for selective transformations, building up molecular complexity in a controlled manner.

For instance, the α,β-unsaturated ketone system can be used to introduce substituents at the β-position via conjugate addition. The hydroxyl group could then be used to form an ether or ester linkage, or it could be oxidized to an aldehyde to undergo further carbon-carbon bond-forming reactions. The ketone itself could be a site for chain extension. This versatility makes such compounds attractive building blocks in the synthesis of natural products and pharmaceuticals.

Overview of Current Knowledge and Research Gaps Pertaining to this compound

While the general chemistry of α,β-unsaturated ketones and polyfunctional molecules is well-established, specific research on this compound is not extensively documented in publicly available literature. Much of the understanding of its reactivity is inferred from studies on analogous compounds.

Key Research Areas and Potential Gaps:

Synthesis: While general methods for the synthesis of α,β-unsaturated ketones, such as the aldol (B89426) condensation, are known, specific, high-yielding, and stereoselective routes to this compound are not well-defined in the literature. ncert.nic.in The aldol condensation of formaldehyde with pentan-2-one could be a potential route, but controlling side reactions and achieving good yields can be challenging.

Reactivity Studies: Detailed experimental studies on the reactivity of this compound are scarce. Investigating its behavior with a wide range of reagents would provide valuable insights into how the different functional groups influence each other's reactivity. For example, exploring the competition between 1,2- and 1,4-addition with various nucleophiles would be of fundamental interest.

Applications in Synthesis: The utility of this compound as a building block in the synthesis of specific target molecules has yet to be extensively explored. Its potential as a precursor to heterocyclic compounds or other complex structures is an area ripe for investigation.

Spectroscopic and Physical Properties: Comprehensive data on the spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, boiling point) properties of the pure compound are not readily available. Such data is fundamental for its identification and characterization in any synthetic application.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

5-hydroxy-3-methylidenepentan-2-one |

InChI |

InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h7H,1,3-4H2,2H3 |

InChI Key |

FPPYKWBKHXTURR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 3 Methylidenepentan 2 One

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 5-Hydroxy-3-methylidenepentan-2-one, several logical disconnections can be envisioned. A primary disconnection strategy involves breaking the carbon-carbon bonds that form the backbone of the molecule.

One key disconnection is at the C3-C4 bond, suggesting a precursor that could be assembled via an aldol-type reaction. This approach would involve the coupling of a three-carbon electrophilic fragment with a three-carbon nucleophilic fragment. Another viable disconnection is at the C2-C3 bond, which points towards an acylation reaction of a suitable enolate or organometallic species. Furthermore, the exocyclic methylene (B1212753) group (C=CH₂) can be considered a synthetic handle, suggesting its formation from a ketone precursor through olefination reactions.

| Disconnection | Precursors | Synthetic Implication |

| C3-C4 Bond | Acetaldehyde and 3-buten-2-one derivatives | Aldol (B89426) condensation approach |

| C2-C3 Bond | Acetylating agent and a pentene-derived nucleophile | Acylation strategy |

| C=CH₂ Bond | 5-hydroxy-3-methylpentan-2-one | Wittig or Horner-Wadsworth-Emmons olefination |

Development of Novel Carbon-Carbon Bond Forming Reactions

The creation of the carbon skeleton of this compound relies on robust and selective carbon-carbon bond-forming reactions.

Directed Aldol Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. iitk.ac.inwikipedia.org A directed aldol reaction can be employed to control the regioselectivity of the enolate formation and the subsequent addition to an aldehyde. chemistrysteps.com For the synthesis of a precursor to this compound, one could envision the reaction between the enolate of a ketone and an appropriate aldehyde. libretexts.org For instance, the lithium enolate of acetone, generated using a strong, sterically hindered base like lithium diisopropylamide (LDA), could react with a protected form of 3-hydroxypropionaldehyde. chemistrysteps.com Subsequent dehydration would then yield the α,β-unsaturated ketone. wikipedia.org

The success of a crossed aldol reaction often depends on using a carbonyl compound that cannot enolize as the electrophilic partner. wikipedia.org Organocatalysis, using chiral amines like L-proline, has emerged as a powerful method for asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds with high enantioselectivity. wordpress.com

Wittig or Horner-Wadsworth-Emmons Olefinations for Methylidene Formation

The introduction of the methylidene group (C=CH₂) is a critical step. The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene, is a widely used method for this transformation. wikipedia.orglumenlearning.com Specifically, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is a common reagent for introducing a methylene group. libretexts.orgmasterorganicchemistry.com This reaction is known for its reliability and the fixed location of the resulting double bond. lumenlearning.com

An alternative and often preferred method for the synthesis of α,β-unsaturated carbonyl compounds is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgthieme-connect.com This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent, allowing for milder reaction conditions. wikipedia.org The HWE reaction typically favors the formation of the (E)-alkene, although modifications like the Still-Gennari protocol can be used to obtain the (Z)-isomer. wikipedia.orgnrochemistry.com For sterically hindered ketones, the HWE reaction often provides better yields than the Wittig reaction. libretexts.org

| Olefination Reaction | Reagent | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Forms alkenes from carbonyls; fixes double bond position. wikipedia.orglumenlearning.com |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | More nucleophilic than Wittig reagents; generally gives (E)-alkenes. nrochemistry.comwikipedia.org |

Controlled Additions to Carbonyls and Alkenes

The formation of the alcohol and ketone functionalities can be achieved through controlled addition reactions. Nucleophilic addition to carbonyl groups is a fundamental process in organic synthesis. masterorganicchemistry.comacademie-sciences.fr The addition of organometallic reagents, such as Grignard or organolithium reagents, to an appropriate α,β-unsaturated aldehyde or ketone precursor could be a viable strategy. khanacademy.orgyoutube.com For instance, the 1,2-addition of a methyl Grignard reagent to a protected 3-methylidenepent-4-enal derivative could furnish the desired secondary alcohol upon workup.

Furthermore, the visible-light-promoted oxygenation of alkenes has emerged as a method for synthesizing α-functionalized ketones. rsc.org This approach often utilizes dioxygen as the terminal oxidant and can proceed without the need for transition metals. rsc.org

Selective Functional Group Interconversions

The presence of both a hydroxyl group and a ketone in the target molecule necessitates the use of selective functional group interconversions (FGIs). solubilityofthings.comimperial.ac.uk Oxidation and reduction reactions are key tools in this regard. imperial.ac.uk

For example, if the synthesis proceeds through a diol intermediate, a selective oxidation of the secondary alcohol to a ketone would be required. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones. solubilityofthings.comimperial.ac.uk Conversely, if a diketone is an intermediate, selective reduction of one carbonyl group to a hydroxyl group would be necessary. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LAH) and can often be used for the selective reduction of ketones in the presence of less reactive functional groups like esters. imperial.ac.uk The NaBH₄/I₂ system is a particularly mild and selective reagent for the reduction of ketones. wordpress.com

Catalytic Approaches to Chemo- and Regioselective Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high levels of chemo- and regioselectivity. nih.govacs.org Palladium-catalyzed cross-coupling reactions, for example, offer a powerful means to form carbon-carbon bonds with high functional group tolerance. acs.org A catalytic approach to synthesizing a precursor for this compound might involve the coupling of a vinyl organometallic reagent with a suitable electrophile containing the hydroxyketone backbone.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 3 Methylidenepentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and spatial arrangement of atoms in a molecule. For 5-Hydroxy-3-methylidenepentan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

The ¹H and ¹³C NMR spectra provide the fundamental information about the number and types of protons and carbons in the molecule, as well as their immediate electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the presence of pi systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their functionalities. The chemical shifts are indicative of the type of carbon (sp³, sp², sp) and its bonding environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, predicted) |

| 1 | CH₃-C=O | 2.2 | s | 3H | 26.0 |

| 2 | C=O | - | - | - | 202.0 |

| 3 | C=CH₂ | - | - | - | 145.0 |

| 4 | CH₂-C= | 2.5 | t | 2H | 35.0 |

| 5 | CH₂-OH | 3.7 | t | 2H | 60.0 |

| 6 | =CH₂ | 5.9, 6.1 | s, s | 1H, 1H | 125.0 |

| 7 | -OH | Variable | br s | 1H | - |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The hydroxyl proton shift is variable and depends on concentration and solvent.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key correlation would be observed between the protons on C4 (δ ~2.5 ppm) and C5 (δ ~3.7 ppm), confirming the presence of the ethyl-alcohol fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are detailed in the table below.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is instrumental in connecting the different functional groups. Key HMBC correlations would include:

The protons of the acetyl group (C1) to the carbonyl carbon (C2) and the vinylidene carbon (C3).

The vinylidene protons (=CH₂) to C2, C3, and C4.

The protons on C4 to C2, C3, C5, and the vinylidene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could help determine the preferred orientation of the hydroxymethyl group relative to the rest of the molecule.

Expected 2D NMR Correlations

| Proton Signal (ppm) | Correlated Carbon Signal (ppm) in HSQC | Key Correlated Carbon Signals (ppm) in HMBC |

| 2.2 (H1) | 26.0 (C1) | 202.0 (C2), 145.0 (C3) |

| 2.5 (H4) | 35.0 (C4) | 202.0 (C2), 145.0 (C3), 60.0 (C5), 125.0 (C6) |

| 3.7 (H5) | 60.0 (C5) | 35.0 (C4), 145.0 (C3) |

| 5.9, 6.1 (H6) | 125.0 (C6) | 202.0 (C2), 145.0 (C3), 35.0 (C4) |

Due to the presence of several single bonds, this compound can exist in various conformations. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide information on the energy barriers between these conformers and their relative populations. For example, rotation around the C3-C4 bond could be studied to understand the spatial relationship between the vinylidene and the hydroxyethyl (B10761427) groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands for the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. The C=C stretching of the vinylidene group and C-O stretching will also be prominent.

Raman Spectroscopy: In contrast to IR, the C=C double bond of the symmetric vinylidene group is expected to show a strong signal in the Raman spectrum. The C=O stretch will be present but may be weaker than in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3500-3200 (broad) | 3500-3200 (weak) |

| C=O | Stretching | 1715-1680 (strong) | 1715-1680 (moderate) |

| C=C | Stretching | ~1650 (medium) | ~1650 (strong) |

| =C-H | Stretching | 3100-3000 | 3100-3000 |

| C-O | Stretching | 1100-1000 | 1100-1000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination and Fragmentation Pathways

HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The molecular formula for this compound is C₆H₁₀O₂. nih.gov

The expected monoisotopic mass is 114.0681 Da. nih.gov

Proposed Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙). The fragmentation is likely to proceed through several pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 99, or the loss of the hydroxyethylvinyl radical to form an acylium ion at m/z 43.

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C5) can be transferred to the carbonyl oxygen, followed by cleavage of the beta-bond (C3-C4), leading to the loss of a neutral alkene and the formation of an enol radical cation.

Loss of Water: Dehydration involving the hydroxyl group is a likely fragmentation, especially under thermal conditions in the mass spectrometer, leading to an ion at m/z 96.

Major Expected Fragment Ions

| m/z | Proposed Fragment |

| 114 | [M]⁺˙ |

| 99 | [M - CH₃]⁺ |

| 83 | [M - CH₂OH]⁺ |

| 96 | [M - H₂O]⁺˙ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Currently, there is no publicly available X-ray crystal structure for this compound. If the compound could be crystallized, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the chiroptical properties of this compound. Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules. However, it appears that these specific analyses have not yet been reported for this compound.

The stereochemical characterization of a chiral molecule like this compound, which possesses a stereogenic center, would typically involve a combined experimental and computational approach. This process would entail the measurement of experimental ECD and VCD spectra and their comparison with spectra predicted by quantum chemical calculations for a specific enantiomer. The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S).

While the application of these techniques has been successfully demonstrated for other chiral ketones and conformationally flexible molecules, the specific data for this compound remains unelucidated in the public domain. The generation of detailed research findings and data tables is therefore not possible at this time. Future research in this area would be invaluable for a complete stereochemical understanding of this compound.

Due to the lack of available data, no interactive data tables for the chiroptical properties of this compound can be presented.

Information regarding the chemical compound “this compound” is not available in the searched sources.

Extensive searches for scientific literature and data on the reactivity and mechanistic investigations of the specific chemical compound This compound have yielded no relevant results. The search included queries for its synthesis, reactivity at the ketone and methylidene alkene moieties, nucleophilic additions, enolate chemistry, electrophilic additions, cycloaddition reactions, and polymerization studies.

The performed searches across multiple chemical databases and scholarly articles did not provide any specific experimental or theoretical data for this particular molecule. While information is available for structurally similar compounds, such as saturated analogues or isomers, there is no direct scientific literature detailing the chemical behavior of this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The strict adherence to the specified compound and the exclusion of information on related but different molecules cannot be fulfilled due to the absence of dedicated research on "this compound" in the available resources.

Reactivity and Mechanistic Investigations of 5 Hydroxy 3 Methylidenepentan 2 One

Reactivity at the Hydroxyl Moiety

The primary alcohol in 5-hydroxy-3-methylidenepentan-2-one is a key site for various chemical modifications, including oxidation, reduction, and derivatization.

Oxidation and Reduction Pathways

The hydroxyl group of this compound can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) would be expected to convert the primary alcohol to an aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the carboxylic acid. ncert.nic.in The presence of the α,β-unsaturated ketone functionality requires careful selection of reagents to avoid unwanted side reactions at the double bond or the ketone carbonyl.

Conversely, the ketone functionality can be reduced. The reduction of the carbonyl group in aldehydes and ketones to alcohols can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inwikipedia.orglibretexts.org For α,β-unsaturated ketones, the choice of reducing agent is crucial. While strong reducing agents like LiAlH₄ can reduce both the ketone and the alkene, milder reagents like NaBH₄, especially at low temperatures, can selectively reduce the ketone to an alcohol, yielding a diol. Catalytic hydrogenation can also be employed, and the selectivity between the reduction of the C=C and C=O bonds can often be controlled by the choice of catalyst and reaction conditions. wikipedia.org

Derivatization Reactions (Esterification, Etherification)

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: The formation of esters can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. For more sensitive substrates, reaction with a highly reactive acyl chloride in the presence of a base like pyridine (B92270) is often effective. Vinyl esters can also be used for esterification reactions. researchgate.net

Etherification: Ether formation typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis). Another approach is the acid-catalyzed addition of the alcohol to an alkene. For α,β-unsaturated systems, the conjugate addition of alcohols can also lead to ether formation. organic-chemistry.org Palladium-catalyzed transetherification from other vinyl ethers is also a viable method for synthesizing new vinyl ethers. academie-sciences.fr

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both a hydroxyl group and an α,β-unsaturated ketone within the same molecule opens up possibilities for intramolecular cyclization reactions. Under basic or acidic conditions, the hydroxyl group can undergo a nucleophilic attack on the β-carbon of the unsaturated system in a Michael-type addition, leading to the formation of a cyclic ether, specifically a substituted tetrahydrofuran. This type of intramolecular oxa-Michael addition is a powerful tool for the synthesis of heterocyclic compounds. The equilibrium between the open-chain hydroxy ketone and the cyclic hemiketal is a known phenomenon, particularly in sugar chemistry, and can be influenced by solvent and other conditions. nih.gov Aldol-type cyclocondensations are also a possibility, potentially leading to the formation of five- or six-membered rings. youtube.com

Tautomerism and Isomerization Pathways

This compound can exhibit tautomerism, a form of isomerization involving the migration of a proton and the shifting of a double bond. The most relevant form of tautomerism for this compound is keto-enol tautomerism. While the α-carbon of the ketone lacks a hydrogen atom, the γ-carbon does, allowing for the formation of a vinylogous enol. organic-chemistry.org This extended conjugation results in a dienol tautomer. The equilibrium between the keto and enol forms is typically catalyzed by acid or base. libretexts.org

Isomerization can also occur through the rearrangement of the α,β-unsaturated aldehyde to an α,β-unsaturated ketone, a process that can be catalyzed by a base like hydroxide. youtube.com

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies on this compound are not extensively documented in the literature. However, studies on related α,β-unsaturated ketones provide insights into their reactivity. The reaction of α,β-unsaturated ketones with nucleophiles like glutathione (B108866) has been investigated to determine their relative reactivities. nih.gov Such studies show that the substitution pattern on the double bond significantly influences the rate of nucleophilic addition.

Kinetic assessments of the reactions of α,β-unsaturated carbonyl compounds with thiols from amino acids and proteins have shown that the thiolate anion is the reactive species. nih.gov Furthermore, kinetic studies of the atmospheric oxidation of α,β-unsaturated ketones initiated by OH radicals indicate that the reaction proceeds primarily through the addition of the OH radical to the C=C double bond. copernicus.orgcopernicus.org Thermodynamic data for the reaction of OH radicals with unsaturated ketones have been computed, revealing the relative stabilities of the possible products. acs.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of the reactions involving this compound can be elucidated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structure of reactants, products, and stable intermediates. 2D-NMR techniques can help establish connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of the hydroxyl and carbonyl absorptions of the starting material and the appearance of new functional groups in the products.

Mass Spectrometry (MS): MS provides information on the molecular weight of the products and can help in their identification through fragmentation patterns.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. They can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This information allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction pathways. For example, DFT has been used to study the mechanism of photoenolization/Diels-Alder reactions of related ketones. acs.org

By combining these experimental and theoretical approaches, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed.

Computational and Theoretical Studies on 5 Hydroxy 3 Methylidenepentan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of molecules like 5-Hydroxy-3-methylidenepentan-2-one. These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For an α,β-unsaturated ketone, the electronic structure is characterized by a conjugated system involving the C=C double bond and the C=O carbonyl group. This conjugation leads to a delocalization of π-electrons over these four atoms. This delocalization has several important consequences:

Bond Lengths: The C=C and C=O bonds are expected to be slightly longer than in their non-conjugated counterparts, while the central C-C single bond will be shorter, indicating a partial double bond character.

Electron Density: The oxygen atom of the carbonyl group, being highly electronegative, will draw electron density towards itself, resulting in a polarized molecule with a significant dipole moment. The presence of the hydroxyl group further contributes to the polarity of the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In α,β-unsaturated ketones, the HOMO is typically associated with the C=C π-bond, while the LUMO is centered on the C=O π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's electronic transitions and chemical reactivity.

Table 1: Predicted General Bond Lengths and Angles for this compound based on similar structures

| Parameter | Predicted Value |

| C=O Bond Length | ~ 1.23 Å |

| C=C Bond Length | ~ 1.35 Å |

| C-C (conjugated) | ~ 1.47 Å |

| O-H Bond Length | ~ 0.96 Å |

| C=C-C Angle | ~ 122° |

| C-C=O Angle | ~ 120° |

Conformational Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. This is typically achieved by calculating the potential energy surface (PES) of the molecule as a function of the rotation around one or more single bonds.

For this compound, key rotations would include:

Rotation around the C-C bond connecting the methylidene and carbonyl groups.

Rotation around the C-C bond between the carbonyl carbon and the adjacent carbon.

Rotation around the C-C and C-O bonds of the hydroxyethyl (B10761427) side chain.

The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen. The identification of the global minimum on the PES corresponds to the most stable conformer of the molecule.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are a powerful tool for predicting and interpreting various types of spectra, which can then be compared with experimental data for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from quantum chemical calculations. For this compound, characteristic vibrational modes would include:

A strong C=O stretching frequency, typically in the range of 1660-1700 cm⁻¹ for α,β-unsaturated ketones. libretexts.org

A C=C stretching frequency around 1620-1640 cm⁻¹.

A broad O-H stretching band from the hydroxyl group, expected around 3200-3600 cm⁻¹.

C-H stretching and bending vibrations. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

¹H NMR: The vinyl protons are expected to appear in the range of 5.8-6.8 ppm. The protons on the carbon alpha to the carbonyl group would be deshielded, appearing around 2.0-2.5 ppm. The aldehydic proton, if present, would be highly deshielded (9-10 ppm). libretexts.org

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 190-215 ppm. libretexts.org The carbons of the C=C double bond would appear between 120 and 150 ppm.

UV-Vis Spectroscopy: The electronic transitions predicted from time-dependent DFT (TD-DFT) calculations can be correlated with the absorption bands in a UV-Vis spectrum. For α,β-unsaturated ketones, the π → π* transition is typically observed at longer wavelengths (red-shifted) compared to non-conjugated systems due to the extended conjugation. gdckulgam.edu.in

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range |

| IR | C=O Stretch | 1660-1700 cm⁻¹ |

| IR | C=C Stretch | 1620-1640 cm⁻¹ |

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| ¹³C NMR | C=O Carbon | 190-215 ppm |

| ¹H NMR | Vinyl Protons | 5.8-6.8 ppm |

| UV-Vis | π → π* Transition | 210-250 nm |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a condensed phase, such as in a solvent. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal:

Solvent Effects: The influence of the solvent on the conformational preferences and reactivity of the molecule. For instance, in a polar protic solvent like water or ethanol, the hydroxyl and carbonyl groups would form hydrogen bonds with the solvent molecules, which could affect the intramolecular hydrogen bonding potential.

Intermolecular Interactions: How molecules of this compound interact with each other. This is crucial for understanding properties like boiling point, solubility, and crystal packing.

Dynamical Behavior: The flexibility and motion of the molecule in solution, which can be important for its biological activity or chemical reactivity.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, theoretical investigations could explore various reactions, including:

Nucleophilic Addition: α,β-Unsaturated ketones can undergo nucleophilic attack at either the carbonyl carbon or the β-carbon (conjugate addition or Michael addition). wikipedia.org Computational studies can determine the activation energies for both pathways, predicting which one is more favorable under different conditions.

Reactions involving the Hydroxyl Group: The hydroxyl group can participate in various reactions, such as esterification or oxidation. Theoretical calculations can model the transition states of these reactions to understand their kinetics and thermodynamics.

Atmospheric Oxidation: The reaction of this compound with atmospheric oxidants like the hydroxyl radical (OH) is important for understanding its environmental fate. Computational studies on similar α,β-unsaturated ketones have shown that the reaction typically proceeds via the addition of the OH radical to the C=C double bond. copernicus.org

By mapping the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states, computational chemistry can provide a deep and quantitative understanding of the reactivity of this compound.

Applications of 5 Hydroxy 3 Methylidenepentan 2 One in Advanced Organic Synthesis and Materials Science

Precursor in the Development of Specialty Polymers and Functional Materials

No specific research has been published detailing the use of 5-hydroxy-3-methylidenepentan-2-one as a monomer or precursor for specialty polymers and functional materials. The presence of a polymerizable alkene and a reactive hydroxyl group could theoretically allow it to be incorporated into polymer chains, potentially imparting hydrophilicity or providing sites for post-polymerization modification. However, studies detailing such applications are currently unavailable.

Development of New Synthetic Methodologies Leveraging its Unique Functional Groups

The unique arrangement of functional groups in this compound makes it a candidate for the development of novel synthetic methodologies. For example, its structure could be exploited in tandem or cascade reactions where multiple transformations occur in a single synthetic operation. The development of stereoselective reactions involving this compound would also be of significant interest to the synthetic community. However, the scientific literature does not currently contain specific methodologies developed around this compound.

Exploration of its Utility in Supramolecular Chemistry

There is no available research on the application of this compound in the field of supramolecular chemistry. The hydroxyl and ketone groups could potentially participate in hydrogen bonding to form self-assembling structures or to bind to other molecules. However, any such utility remains purely speculative in the absence of published studies.

Future Research Directions and Open Questions Pertaining to 5 Hydroxy 3 Methylidenepentan 2 One

Investigation of Bio-inspired Synthetic Routes

The pursuit of sustainable and efficient chemical syntheses has led to a growing interest in bio-inspired approaches. For 5-Hydroxy-3-methylidenepentan-2-one, future research could focus on emulating biological pathways for its construction.

Detailed Research Findings:

Nature employs enzymes to construct complex molecules with high selectivity under mild conditions. A bio-inspired synthesis of this compound could be envisioned starting from simple, renewable feedstocks like glucose. nih.gov Engineered microorganisms could be designed to express a cascade of enzymes that sequentially build the carbon skeleton and introduce the necessary functional groups. nih.gov

One potential bio-inspired route could involve the enzymatic aldol (B89426) condensation of a smaller ketone with formaldehyde, followed by a dehydration step to form the methylidene group. The terminal hydroxyl group could be introduced via a selective enzymatic hydroxylation. Research in this area would involve screening for or engineering enzymes with the desired reactivity and selectivity. For instance, the evolution of a cytochrome P450 enzyme for the direct oxidation of internal arylalkenes to ketones showcases the power of this approach. researchgate.net

Table 1: Hypothetical Bio-inspired Synthesis of this compound

| Step | Biocatalyst | Substrate(s) | Product | Potential Yield (%) |

| 1 | Engineered Aldolase | Butan-2-one, Formaldehyde | 4-Hydroxy-3-methylbutan-2-one | 85 |

| 2 | Dehydratase | 4-Hydroxy-3-methylbutan-2-one | 3-Methylidenepentan-2-one | 90 |

| 3 | Hydroxylase | 3-Methylidenepentan-2-one | This compound | 75 |

Discovery of Unprecedented Reactivity and Transformations

The conjugated system of the α,β-unsaturated ketone in this compound suggests a rich and varied reactivity profile that is ripe for exploration. pressbooks.pub While 1,2- and 1,4-additions are expected reactions for α,β-unsaturated ketones, the specific arrangement of functional groups in this molecule could lead to unprecedented transformations. pressbooks.pub

Detailed Research Findings:

The presence of the terminal hydroxyl group opens up possibilities for intramolecular reactions. For example, under certain conditions, an intramolecular Michael addition could lead to the formation of cyclic ethers. The methylidene group is also a handle for various transformations, including cyclopropanation and C-H insertion reactions involving carbenes. wikipedia.org

Future research could investigate the reaction of this compound with novel reagents to uncover new reaction pathways. For instance, the use of photoredox catalysis could enable novel couplings at the methylidene position or at the α-carbon. nih.gov The reaction with active methylene (B1212753) compounds in the presence of a base could also lead to interesting tandem reactions. acs.org

Exploration of Chiral Synthesis and Stereocontrol Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. This compound is achiral, but its derivatives can be chiral. The development of stereoselective methods to introduce chirality is a key research area.

Detailed Research Findings:

Asymmetric synthesis could be approached by the enantioselective addition of a nucleophile to the ketone or the methylidene group. For example, a chiral auxiliary could be used to direct the stereoselective allylation of the ketone. nih.gov Organocatalysis presents a powerful tool for the asymmetric functionalization of α,β-unsaturated ketones. mdpi.com Cinchona alkaloid-derived catalysts, for instance, have been successfully employed in the enantioselective peroxidation of α,β-unsaturated ketones. researchgate.net

Future work could focus on developing a catalytic, asymmetric synthesis of derivatives of this compound. This could involve the use of chiral catalysts to control the stereochemistry of additions to the double bond or the carbonyl group.

Table 2: Hypothetical Enantioselective Michael Addition to a Derivative of this compound

| Entry | Chiral Catalyst | Nucleophile | Solvent | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | (S)-Proline | Nitromethane | Toluene | 90:10 | 95 |

| 2 | Cinchona Alkaloid | Malonate | Dichloromethane | 85:15 | 92 |

| 3 | Chiral Phosphoric Acid | Thiophenol | Hexane | 95:5 | 98 |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. rsc.org The development of a continuous flow process for the synthesis of this compound would be a significant advancement. researchgate.net

Detailed Research Findings:

A continuous flow synthesis could involve pumping the starting materials through a series of reactors containing immobilized catalysts or reagents. beilstein-journals.org For example, a packed-bed reactor containing a solid-supported base could be used to catalyze the initial condensation reaction. Subsequent purification and reaction steps could also be integrated into the flow system. The use of microwave-assisted flow synthesis could further accelerate reaction rates. beilstein-journals.org

Future research would focus on optimizing the reaction conditions for each step in a flow setup, including temperature, pressure, and residence time. acs.org The development of robust, reusable catalysts that are compatible with flow conditions would also be a key challenge.

Synergistic Application with Emerging Catalytic Systems

The field of catalysis is constantly evolving, with new catalytic systems being developed that offer unprecedented reactivity and selectivity. The application of these emerging catalytic systems to the synthesis and transformation of this compound could lead to exciting new discoveries.

Detailed Research Findings:

Recent advances in catalysis, such as the use of manganese(I) hydride complexes for the chemoselective hydrogenation of α,β-unsaturated ketones, could be applied to selectively reduce the double bond of this compound while leaving the ketone and alcohol functionalities intact. acs.org Photocatalyst-free methods for the synthesis of functionalized ketones from aldehydes offer a green and efficient alternative to traditional methods. organic-chemistry.org

Future research could explore the use of dual catalytic systems, where two different catalysts work in synergy to promote a cascade of reactions. For example, a combination of a metal catalyst and an organocatalyst could be used to achieve a one-pot synthesis of complex molecules from this compound. The iodine-catalyzed carbonylation of α-methylene ketones to synthesize 1,2-diaryl diketones is an example of a novel catalytic transformation that could be explored. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 5-Hydroxy-3-methylidenepentan-2-one, and how can purity be optimized?

- Methodology : Use aldol condensation or Claisen-Schmidt reactions to introduce the methylidene group. Purification via fractional distillation (as applied to similar cyclic ketones in ) or preparative HPLC ensures high purity. Monitor reaction progress using TLC with UV visualization and confirm purity via GC-MS (retention indices) or melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify the methylidene protons (δ 5.0–6.0 ppm as doublets) and hydroxy group (δ 1.5–2.5 ppm, broad after D₂O exchange). Compare with PubChem data for analogous ketones ( ).

- IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (O-H) stretch at 3200–3600 cm⁻¹.

- MS : Look for molecular ion peaks at m/z consistent with the molecular formula (C₆H₁₀O₂) and fragmentation patterns indicative of α-cleavage near the ketone group .

Q. Where can researchers access authoritative physicochemical data for this compound?

- Methodology : Prioritize databases like PubChem, CAS Common Chemistry, and NLM’s ChemIDplus for validated properties (e.g., boiling point, logP). Cross-reference data with experimental results to address discrepancies. Avoid non-peer-reviewed sources ( emphasizes using textbooks and scientific articles) .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, DFT) predict the reactivity of the methylidene group in this compound?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the methylidene moiety. Use QSPR models to correlate structural descriptors (e.g., Hammett constants) with reaction rates in nucleophilic additions. Validate predictions experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–13. Use HPLC to quantify degradation products. Apply statistical tools (e.g., ANOVA) to identify significant factors. Compare results with meta-analyses of existing literature, noting methodological differences (e.g., solvent systems, analytical techniques) .

Q. How can quantitative risk assessment (QRA) frameworks evaluate dermal sensitization potential?

- Methodology : Follow IDEA project QRA2 protocols ():

Determine local lymph node assay (LLNA) EC₃ values.

Calculate systemic exposure via dermal absorption models (e.g., Fick’s law).

Apply uncertainty factors to derive acceptable exposure limits. Validate with in vitro assays like KeratinoSens™ .

Methodological Best Practices

- Literature Review : Avoid Wikipedia; use primary sources (PubMed, SciFinder) and regulatory documents (e.g., IFRA Standards for safety protocols) .

- Experimental Design : Link independent variables (e.g., reaction temperature) to dependent variables (e.g., yield) using controlled experiments. Pilot studies ensure feasibility ( ) .

- Data Validation : Triangulate results across multiple techniques (e.g., NMR, XRD) and labs. Report confidence intervals for reproducibility () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.